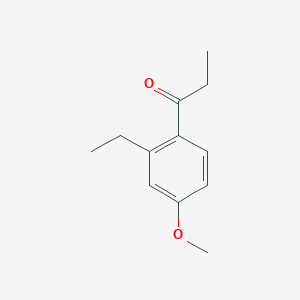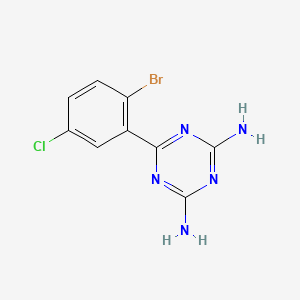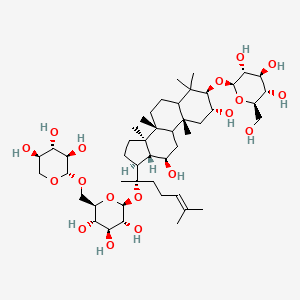
1-Methyl-3,5-dimethylidenecyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1-methyl-3,5-bis(methylene)- is an organic compound with the molecular formula C9H12 It is a derivative of cyclohexene, characterized by the presence of two methylene groups at the 3 and 5 positions and a methyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-methyl-3,5-bis(methylene)- typically involves the reaction of cyclohexene derivatives with appropriate reagents to introduce the methylene and methyl groups. One common method is the alkylation of cyclohexene with methylene chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 1-methyl-3,5-bis(methylene)- may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency. The product is then purified through distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 1-methyl-3,5-bis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The methylene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
Applications De Recherche Scientifique
Cyclohexene, 1-methyl-3,5-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Cyclohexene, 1-methyl-3,5-bis(methylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simpler derivative without the methylene and methyl groups.
1-Methylcyclohexene: Lacks the additional methylene groups.
3,5-Dimethylcyclohexene: Contains methyl groups instead of methylene groups.
Uniqueness
Cyclohexene, 1-methyl-3,5-bis(methylene)- is unique due to the presence of both methylene and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
102236-48-6 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
1-methyl-3,5-dimethylidenecyclohexene |
InChI |
InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h5H,1-2,4,6H2,3H3 |
Clé InChI |
OLDMQBLSLGNVMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C)CC(=C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


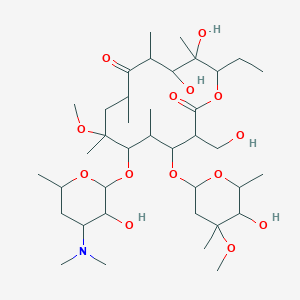

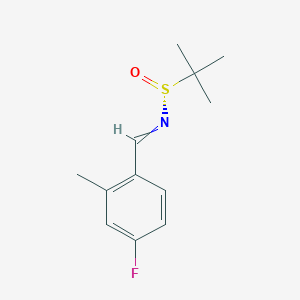
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
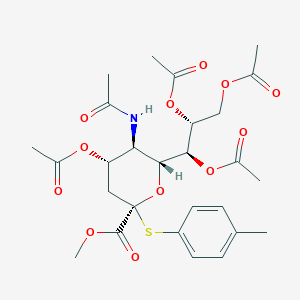
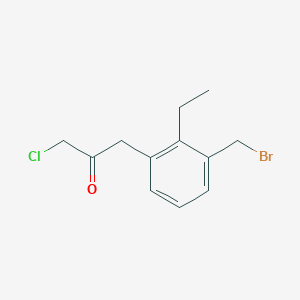
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
